molecular formula C8H5F13O2 B3040659 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol CAS No. 2244084-26-0

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol

Cat. No.: B3040659
CAS No.: 2244084-26-0
M. Wt: 380.1 g/mol
InChI Key: KHOFTXLGECPPRY-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an octane backbone. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol typically involves the fluorination of an octane derivative. One common method is the direct fluorination of octane-1,1-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.

    Polymerization: The compound can participate in polymerization reactions to form fluorinated polymers with unique properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Fluorinated derivatives with different functional groups.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alkanes with reduced fluorine content.

Scientific Research Applications

Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is used as a building block in the synthesis of fluorinated compounds and polymers. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in the design of drug delivery systems and biomaterials.

Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants. Its chemical inertness and hydrophobicity make it ideal for applications requiring resistance to harsh chemical environments.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is primarily related to its fluorine content. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity, chemical inertness, and hydrophobicity. These properties influence the compound’s interactions with other molecules and its behavior in various chemical reactions.

Molecular Targets and Pathways:

    Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with non-polar molecules and surfaces.

    Chemical Inertness: The strong carbon-fluorine bonds make it resistant to chemical degradation, allowing it to maintain stability in harsh environments.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is unique due to the presence of hydroxyl groups, which provide additional reactivity and functionality compared to other similar fluorinated compounds. This makes it versatile for use in various chemical reactions and applications.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22-23H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOFTXLGECPPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol

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